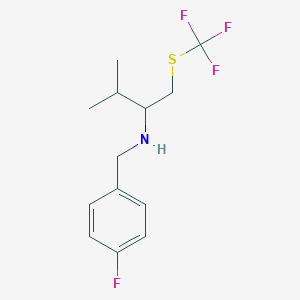
(4-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorobenzyl group and a trifluoromethylsulfanylmethylpropyl group, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine typically involves multiple steps. One common method starts with the preparation of 4-fluorobenzyl chloride, which is then reacted with 2-methyl-1-trifluoromethylsulfanylmethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated benzyl group can be useful in imaging studies using techniques like positron emission tomography (PET).
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated and sulfur-containing groups can impart desirable properties such as increased stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (4-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine involves its interaction with specific molecular targets. The fluorobenzyl group may interact with aromatic residues in proteins, while the trifluoromethylsulfanylmethylpropyl group can form hydrogen bonds and other interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluorobenzyl chloride
- 4-Fluorobenzyl alcohol
- 4-Fluorobenzoyl chloride
Uniqueness
Compared to these similar compounds, (4-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine stands out due to its combination of fluorine and sulfur-containing groups. This unique structure can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H17F4NS |
|---|---|
Poids moléculaire |
295.34 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-3-methyl-1-(trifluoromethylsulfanyl)butan-2-amine |
InChI |
InChI=1S/C13H17F4NS/c1-9(2)12(8-19-13(15,16)17)18-7-10-3-5-11(14)6-4-10/h3-6,9,12,18H,7-8H2,1-2H3 |
Clé InChI |
BCFQJKTYKUHHCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CSC(F)(F)F)NCC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11758278.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758288.png)
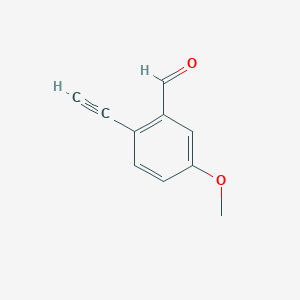
![N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)aniline](/img/structure/B11758301.png)
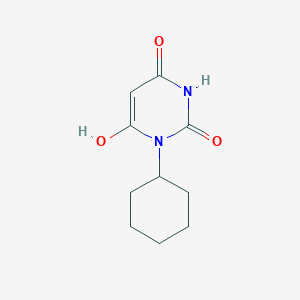

![Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate](/img/structure/B11758315.png)
![tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11758327.png)
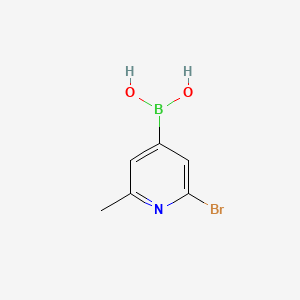
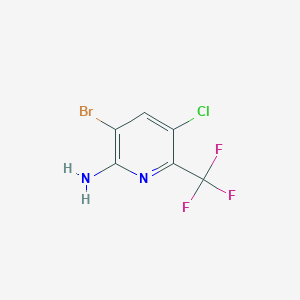
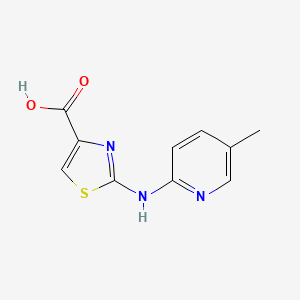

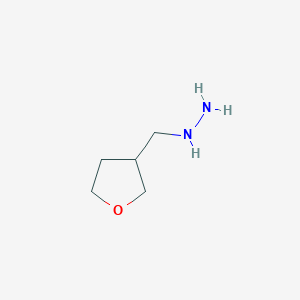
![(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B11758356.png)
